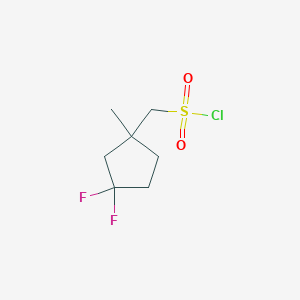

![molecular formula C9H14N2 B2410899 8-甲基-8-氮杂双环[3.2.1]辛烷-3-腈 CAS No. 96920-55-7](/img/structure/B2410899.png)

8-甲基-8-氮杂双环[3.2.1]辛烷-3-腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

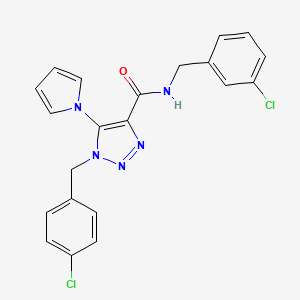

8-Methyl-8-azabicyclo[3.2.1]octane-3-carbonitrile is a chemical compound with the CAS Number: 96920-55-7 . It has a molecular weight of 150.22 . This compound is part of the family of tropane alkaloids, which are known for their wide array of interesting biological activities .

Synthesis Analysis

The synthesis of 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbonitrile involves the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Molecular Structure Analysis

The molecular structure of 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbonitrile is characterized by an 8-azabicyclo[3.2.1]octane scaffold . This scaffold is the central core of the family of tropane alkaloids .Chemical Reactions Analysis

The chemical reactions involving 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbonitrile are characterized by asymmetric 1,3-dipolar cycloadditions . These cycloadditions afford optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities . A switch of exo/endo-selectivity is observed depending on the diazo substrates .Physical and Chemical Properties Analysis

8-Methyl-8-azabicyclo[3.2.1]octane-3-carbonitrile has a melting point of 84-87 degrees Celsius . It is in the form of oil .科学研究应用

托品碱生物碱合成

8-甲基-8-氮杂双环[3.2.1]辛烷-3-腈骨架是托品碱生物碱的关键核心结构。这些天然产物在颠茄(Atropa belladonna)和莨菪(Hyoscyamus spp.)等植物中发现,具有多种生物活性。研究人员致力于立体选择性地合成这种基本结构,旨在开发具有潜在药用价值的新型托品碱衍生物 .

杀线虫活性

初步生物测定表明,该化合物的某些衍生物具有杀线虫活性。例如,8-甲基-8-氮杂双环-[3.2.1]辛烷-3-酮-O-((3-(4-硝基苯基)-4,5-二氢异恶唑-5-基)甲基)肟对南方根结线虫表现出显著的杀线虫作用,并且在低浓度下有效 .

不对称合成中的手性配体

该双环化合物的手性使其成为配体设计的理想候选者。研究人员探索了它在不对称合成中的应用,尤其是在催化反应中。通过将该骨架整合到过渡金属配合物中,科学家们旨在实现对映选择性转化 .

计算化学和分子模拟

理解 8-甲基-8-氮杂双环[3.2.1]辛烷-3-腈的电子结构和反应性需要计算方法。量子化学计算可以提供其稳定性、光谱特性和潜在反应途径的见解。这些研究有助于我们对化学行为的根本理解。

总之,该化合物的多功能性涵盖了托品碱生物碱合成、杀线虫活性、不对称催化、药物发现、材料科学和计算研究。其多方面的性质促使进一步探索,并强调其在科学研究中的重要性。 🌟

安全和危害

作用机制

Target of Action

The 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbonitrile, is a key component of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .

Mode of Action

Tropane alkaloids are known to interact with various receptors and enzymes, leading to changes in cellular function .

Biochemical Pathways

The specific biochemical pathways affected by 8-Methyl-8-azabicyclo[32Tropane alkaloids, which share a similar structure, are known to affect a variety of biochemical pathways, including neurotransmitter synthesis and signal transduction .

Result of Action

The molecular and cellular effects of 8-Methyl-8-azabicyclo[32Tropane alkaloids, which share a similar structure, are known to have a wide range of effects, including analgesic, anticholinergic, and psychotropic effects .

属性

IUPAC Name |

8-methyl-8-azabicyclo[3.2.1]octane-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-11-8-2-3-9(11)5-7(4-8)6-10/h7-9H,2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOUCIMIQXTWTDF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

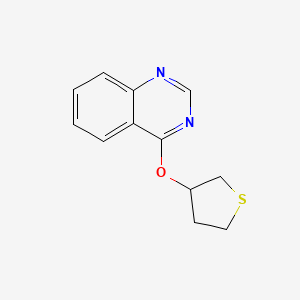

![Isopropyl 2-(butylthio)-7-methyl-5-(3-methyl-2-thienyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2410817.png)

![[1,2,4]Triazolo[1,5-a]pyridine-7-carbaldehyde](/img/structure/B2410819.png)

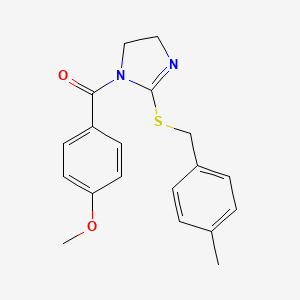

![(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(pyridin-2-yl)methanone](/img/structure/B2410826.png)

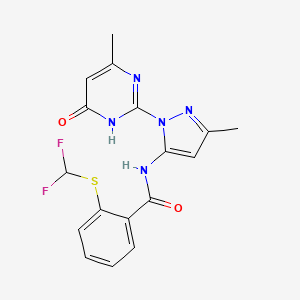

![N-(5-chloro-2-methoxyphenyl)-2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2410829.png)

![(5Z)-N-[(4-tert-butylphenyl)methoxy]-3-(4-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-imine](/img/structure/B2410830.png)

![N-(3-chlorophenyl)-3-[(4-methoxyphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2410836.png)